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Compound of Interest

Compound Name: Viloxazine Hydrochloride

Cat. No.: B134214 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of viloxazine hydrochloride and atomoxetine, two non-stimulant medications for

Attention-Deficit/Hyperactivity Disorder (ADHD), based on their performance in preclinical

animal models. This analysis delves into their distinct pharmacological profiles, neurochemical

effects, and behavioral outcomes, supported by experimental data and detailed methodologies.

Viloxazine, a serotonin norepinephrine modulating agent, and atomoxetine, a selective

norepinephrine reuptake inhibitor, are both prominent non-stimulant options for ADHD

treatment. While clinically their efficacy is comparable, preclinical models offer a controlled

environment to dissect their underlying mechanisms and differential effects on the core

behavioral domains of ADHD: hyperactivity, inattention, and impulsivity.

Pharmacological Profile: A Tale of Two Affinities
The primary mechanism of action for both viloxazine and atomoxetine is the inhibition of the

norepinephrine transporter (NET), which leads to increased levels of norepinephrine in the

prefrontal cortex, a brain region crucial for executive function. However, their pharmacological

profiles diverge significantly in their affinity for other monoamine transporters and receptors.

Atomoxetine is a highly potent and selective NET inhibitor. In contrast, viloxazine exhibits a

more moderate affinity for NET but also interacts with specific serotonin receptors, notably

acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist. This broader

serotonergic activity of viloxazine may contribute to its distinct behavioral effects.
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Compound Target Ki (nM) Source

Viloxazine
Norepinephrine

Transporter (NET)
2300 [1]

Serotonin Transporter

(SERT)
>10,000 [1]

Dopamine Transporter

(DAT)
>100,000 [1]

Atomoxetine
Norepinephrine

Transporter (NET)
3.4 [1]

Serotonin Transporter

(SERT)
390 [2]

Dopamine Transporter

(DAT)
1750 [2]

Ki (Inhibition

constant): A measure

of the drug's binding

affinity to a target. A

lower Ki value

indicates a higher

affinity.

Table 1: Comparative

Binding Affinities (Ki)

of Viloxazine and

Atomoxetine for

Monoamine

Transporters.

Neurochemical Effects in the Prefrontal Cortex
Microdialysis studies in rodent models have quantified the impact of both drugs on extracellular

neurotransmitter levels in the prefrontal cortex. Both viloxazine and atomoxetine have been

shown to increase norepinephrine and dopamine levels in this region. The increase in
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dopamine is an indirect effect of NET inhibition, as dopamine is also cleared by NET in the

prefrontal cortex. Notably, viloxazine has also been demonstrated to significantly increase

serotonin levels, a direct consequence of its serotonergic activity.

Drug
Dose
(mg/kg,
i.p.)

Peak
Increase
in
Norepine
phrine (%
of
Baseline)

Peak
Increase
in
Dopamin
e (% of
Baseline)

Peak
Increase
in
Serotonin
(% of
Baseline)

Animal
Model

Source

Viloxazine 30 ~600% ~500%
~500-

600%
Rat [3][4]

Atomoxetin

e
3 ~300% ~300%

No

significant

change

Rat [5][6]

i.p. -

intraperiton

eal

Table 2:

Comparativ

e Effects of

Viloxazine

and

Atomoxetin

e on

Extracellul

ar

Neurotrans

mitter

Levels in

the Rat

Prefrontal

Cortex.
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Behavioral Outcomes in Preclinical ADHD Models
While direct head-to-head preclinical studies comparing the behavioral effects of viloxazine and

atomoxetine in the same ADHD animal model are limited, individual studies in models such as

the Spontaneously Hypertensive Rat (SHR) provide insights into their efficacy.

Locomotor Activity: Studies in SHR rats, a well-established animal model of ADHD, have shown

that atomoxetine can reduce hyperactivity. While direct comparative data is scarce, the distinct

neurochemical profiles of viloxazine and atomoxetine suggest they may modulate locomotor

activity through different mechanisms.

Cognitive Function: The Novel Object Recognition (NOR) test is used to assess recognition

memory, a cognitive domain often impaired in ADHD. Atomoxetine has been shown to improve

performance in the NOR test in animal models. The effects of viloxazine on this specific task in

a direct comparison are not yet well-documented in publicly available literature.

Impulsivity and Working Memory: The five-choice serial reaction time task (5-CSRTT) is a key

preclinical assay for measuring attention and impulsivity. Studies have shown that atomoxetine

can reduce premature responding, a measure of impulsivity, in this task. The comparative

effects of viloxazine on impulsivity and working memory in preclinical models remain an area

for further investigation.

Experimental Protocols
In Vivo Microdialysis in Freely Moving Rats
This technique is employed to measure extracellular neurotransmitter levels in specific brain

regions of awake animals.

Surgical Procedure:

Male Sprague-Dawley rats are anesthetized.

A guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex.

The cannula is secured with dental cement.

Animals are allowed a recovery period of at least 48 hours.
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Microdialysis and Neurotransmitter Analysis:

A microdialysis probe is inserted into the guide cannula.

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

Dialysate samples are collected at regular intervals before and after drug administration

(viloxazine or atomoxetine, i.p.).

Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid

chromatography with electrochemical detection (HPLC-ED).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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